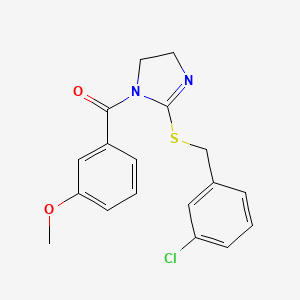

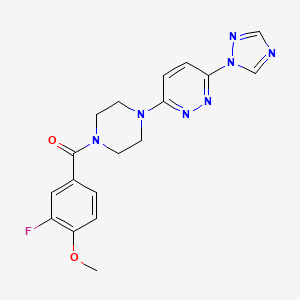

![molecular formula C25H21N3O7 B2643192 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate CAS No. 310453-46-4](/img/structure/B2643192.png)

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate” is a complex organic molecule. It contains a morpholino group, a 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl group, and a 2-nitrobenzoate group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the morpholino group could potentially be introduced via a reaction with morpholine . The 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl group could potentially be synthesized via a condensation reaction . The 2-nitrobenzoate group could potentially be introduced via a nitration reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholino group would introduce a ring structure, the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl group would introduce a polycyclic structure, and the 2-nitrobenzoate group would introduce an aromatic ring with a nitro substituent .Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the specific conditions. The morpholino group could potentially participate in substitution reactions, the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl group could potentially participate in condensation reactions, and the 2-nitrobenzoate group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. For example, its solubility would be influenced by the presence of polar functional groups, its melting and boiling points would be influenced by the size and shape of the molecule, and its reactivity would be influenced by the presence of reactive functional groups .Wissenschaftliche Forschungsanwendungen

Formation of Pyrroline N-Oxide and Benzoxazole Derivatives

A study by Samsonov (2004) explored the formation of the pyrroline N-oxide ring through the interaction of α-isonitroso ketones with aldehydes and morpholine. This process resulted in derivatives of tetrahydropyrrolo[2,3-e]-2,1,3-benzoxadiazole 6-oxide, which could be further transformed into various heterocyclic compounds, showcasing the chemical flexibility and potential for creating pharmacologically relevant structures (Samsonov, 2004).

Gel Formation in Imide Derivatives

Singh and Baruah (2008) investigated solvation-controlled reaction paths and gel formation in imide derivatives. Their work highlighted how the solvation environment can influence the condensation reactions and physical properties of the resulting compounds, potentially offering a pathway to new materials with unique properties (Singh & Baruah, 2008).

Antioxidant Activities and Glucosidase Inhibition

Özil, Parlak, and Baltaş (2018) synthesized benzimidazole derivatives containing a morpholine skeleton and evaluated their antioxidant activities and glucosidase inhibition potential. This study demonstrates the therapeutic potential of compounds with similar structural features, particularly in the context of managing oxidative stress and metabolic disorders (Özil et al., 2018).

Catalytic Activities in Organic Synthesis

Research by Ulu, Gürbüz, and Özdemir (2017) on Ru(II) complexes bearing N-heterocyclic carbenes presented the synthesis of substituted benzimidazole and their application in the alkylation of cyclic amines with alcohols. This underscores the compound's role in facilitating organic synthesis reactions, particularly in the development of catalysts for chemical transformations (Ulu et al., 2017).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could potentially pose a dust explosion hazard. If it is a liquid, it could potentially pose a fire hazard. Additionally, the specific functional groups present in the molecule could potentially make it toxic or corrosive .

Zukünftige Richtungen

The future directions for research on this compound would depend on its specific uses. For example, if it is found to have useful reactivity, it could be studied further as a potential reagent for organic synthesis. Alternatively, if it is found to have interesting biological activity, it could be studied further as a potential pharmaceutical .

Eigenschaften

IUPAC Name |

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O7/c29-23-18-6-3-5-16-20(26-10-13-34-14-11-26)9-8-19(22(16)18)24(30)27(23)12-15-35-25(31)17-4-1-2-7-21(17)28(32)33/h1-9H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNOFFRSALWZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2643115.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643117.png)

![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)

![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2643121.png)

![N-Methyl-N-[2-oxo-2-[(1-propan-2-ylpyrazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2643123.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2643124.png)

![1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2643131.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2643132.png)